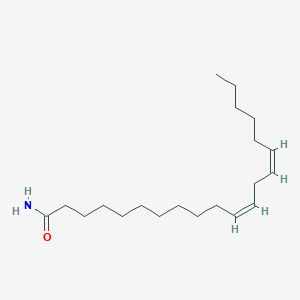

(11Z,14Z)-eicosadienamide

Descripción

Precursor Role in Eicosanoid Biosynthesis Pathways

Eicosanoids are a large family of signaling molecules derived from 20-carbon polyunsaturated fatty acids, playing crucial roles in inflammation and immunity. soton.ac.uk (11Z,14Z)-Eicosadienamide's precursor, (11Z,14Z)-eicosadienoic acid, is an intermediate in these complex pathways.

(11Z,14Z)-Eicosadienoic acid (EDA), the carboxylic acid precursor to this compound, is an omega-6 polyunsaturated fatty acid. wikipedia.org Its biosynthesis begins with the essential fatty acid linoleic acid (LA), which undergoes a series of elongation and desaturation reactions. Specifically, elongase enzymes extend the carbon chain of linoleic acid to form EDA. This positions EDA as a key intermediate in the production of longer-chain polyunsaturated fatty acids.

The arachidonic acid (AA) pathway is a major route for the production of pro-inflammatory eicosanoids. mdpi.comnih.gov EDA can be further metabolized to dihomo-γ-linolenic acid (DGLA) and subsequently to arachidonic acid itself. wikipedia.org The conversion of DGLA to AA is facilitated by the delta-5 desaturase (FADS1) enzyme. mdpi.com The metabolism of arachidonic acid leads to the synthesis of various bioactive lipids, including prostaglandins and leukotrienes, through the actions of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. nih.govresearchgate.net The availability of AA, influenced by the metabolism of precursors like EDA, is a critical factor in the inflammatory response. soton.ac.uk

Enzymatic Synthesis Mechanisms of this compound and its Derivatives

The formation of this compound involves a two-step process: the synthesis of its fatty acid precursor followed by an amidation reaction.

The biosynthesis of (11Z,14Z)-eicosadienoic acid from linoleic acid is a clear example of the interplay between elongase and desaturase enzymes. Elongase enzymes, such as ELOVL5, are responsible for adding a two-carbon unit to linoleic acid, forming EDA. mdpi.com This elongated fatty acid can then be acted upon by desaturase enzymes, which introduce additional double bonds. mdpi.com For instance, a Δ5-desaturase can convert EDA to sciadonic acid (5Z,11Z,14Z-20:3). nih.gov The balance of these enzymatic activities is crucial in determining the relative amounts of different polyunsaturated fatty acids in tissues. mdpi.com

Table 1: Key Enzymes in the Biosynthesis of (11Z,14Z)-Eicosadienoic Acid and Related PUFAs

| Enzyme | Function | Substrate | Product |

| Elongase (e.g., ELOVL5) | Adds a two-carbon unit | Linoleic Acid (18:2n-6) | (11Z,14Z)-Eicosadienoic Acid (20:2n-6) mdpi.com |

| Delta-6 Desaturase (FADS2) | Introduces a double bond at the Δ6 position | Linoleic Acid (18:2n-6) | γ-Linolenic Acid (GLA) (18:3n-6) mdpi.com |

| Elongase (e.g., ELOVL5) | Adds a two-carbon unit | γ-Linolenic Acid (GLA) (18:3n-6) | Dihomo-γ-Linolenic Acid (DGLA) (20:3n-6) mdpi.com |

| Delta-5 Desaturase (FADS1) | Introduces a double bond at the Δ5 position | Dihomo-γ-Linolenic Acid (DGLA) (20:3n-6) | Arachidonic Acid (AA) (20:4n-6) mdpi.com |

| Delta-5 Desaturase (FADS1) | Introduces a double bond at the Δ5 position | (11Z,14Z)-Eicosadienoic Acid (20:2n-6) | Sciadonic Acid (20:3n-6) |

This table is based on established metabolic pathways of polyunsaturated fatty acids.

This compound is formed through the amidation of (11Z,14Z)-eicosadienoic acid. nih.govzfin.org This reaction involves the formation of an amide bond between the carboxylic acid group of EDA and an amine. One described method is the direct condensation of (11Z,14Z)-eicosadienoic acid with an amine, such as ethanolamine, under acidic conditions. evitachem.com Enzymatic synthesis is also a recognized route, where enzymes like fatty acid amide hydrolase (FAAH) can catalyze the formation of the amide. evitachem.com

Catabolism and Metabolic Fate of this compound

The primary mechanism for the breakdown of this compound is hydrolysis. The enzyme fatty acid amide hydrolase (FAAH) plays a central role in this process. uniprot.orguniprot.org FAAH catalyzes the hydrolysis of the amide bond, breaking down this compound into its constituent parts: (11Z,14Z)-eicosadienoate and ammonium. uniprot.orggenecards.org This enzymatic action effectively terminates the signaling functions of the amide. uniprot.orguniprot.org The resulting (11Z,14Z)-eicosadienoate can then enter other metabolic pathways. uniprot.orggenecards.org

Table 2: Catabolic Reaction of this compound

| Enzyme | Reaction | Substrate | Products |

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis | This compound | (11Z,14Z)-eicosadienoate, Ammonium (NH4+) uniprot.orggenecards.org |

This table illustrates the enzymatic breakdown of this compound.

Propiedades

Fórmula molecular |

C20H37NO |

|---|---|

Peso molecular |

307.5 g/mol |

Nombre IUPAC |

(11Z,14Z)-icosa-11,14-dienamide |

InChI |

InChI=1S/C20H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H2,21,22)/b7-6-,10-9- |

Clave InChI |

NAVGEXCVGUBSOQ-HZJYTTRNSA-N |

SMILES isomérico |

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)N |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCCCC(=O)N |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Action for 11z,14z -eicosadienamide

Direct Receptor Binding and Ligand-Target Interactions

The interaction of (11Z,14Z)-eicosadienamide with various receptors is a key aspect of its pharmacological profile. These interactions can lead to the modulation of several signaling pathways involved in physiological and pathological processes.

While direct studies on this compound are limited, research on its corresponding carboxylic acid, (11Z,14Z)-eicosadienoic acid, provides significant insights. (11Z,14Z)-Eicosadienoic acid has been shown to inhibit the binding of leukotriene B4 (LTB4) to its receptor on pig neutrophil membranes with a reported inhibitory constant (Ki) of 3 μM. medchemexpress.comcaymanchem.com Leukotriene B4 is a potent inflammatory mediator, and its receptor, BLT1, is primarily expressed on leukocytes. nih.gov The antagonism of the LTB4 receptor by related compounds suggests a potential anti-inflammatory mechanism. medchemexpress.comcaymanchem.com

| Compound | Target | Action | Ki Value | Cell Type |

|---|---|---|---|---|

| (11Z,14Z)-Eicosadienoic Acid | Leukotriene B4 Receptor | Inhibition of [3H]LTB4 Binding | 3 μM | Pig Neutrophil Membranes |

Currently, there is a lack of scientific literature directly investigating the interaction between this compound and inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH is a crucial enzyme in the de novo synthesis of guanine nucleotides. While inhibitors of IMPDH have therapeutic applications, no studies to date have reported this compound as a competitive inhibitor of this enzyme.

As an N-acylethanolamine, this compound is structurally similar to anandamide ((5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide), a primary endogenous ligand for the cannabinoid receptors CB1 and CB2. mdpi.comwikipedia.org This structural similarity strongly suggests that this compound may also interact with these receptors. evitachem.com The N-acylethanolamine family of lipids is known to have a broad range of biological activities, many of which are mediated through the endocannabinoid system. wikipedia.org For instance, NAEs with at least 20 carbons and three double bonds have been found to bind to CB1 receptors. wikipedia.org While direct binding studies for this compound are not extensively documented, its classification as an ethanolamide derivative points towards a likely role in modulating cannabinoid receptor signaling. evitachem.comwikipedia.org

| N-Acylethanolamine | Receptor Target(s) | Primary Biological Role |

|---|---|---|

| Anandamide (AEA) | CB1, CB2, TRPV1 | Endocannabinoid Signaling |

| N-Palmitoylethanolamine (PEA) | PPARα, GPR55 | Anti-inflammatory, Analgesic |

| N-Oleoylethanolamine (OEA) | PPARα, GPR119, TRPV1 | Satiety Regulation, Anti-inflammatory |

| This compound | Predicted: CB1, CB2 | Under Investigation |

Competitive Inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH)

Modulation of Enzymatic Activities

Beyond direct receptor binding, this compound may exert its effects by modulating the activity of various enzymes, particularly those involved in lipid metabolism and signal transduction.

(11Z,14Z)-Eicosadienoic acid, the precursor to this compound, is a polyunsaturated fatty acid that is a constituent of cellular lipids, such as phosphatidylethanolamines and phosphatidylinositols. As a component of these larger lipid molecules, it is part of the complex network of lipid metabolism. wikipedia.org The metabolism of N-acylethanolamines is regulated by enzymes such as fatty acid amide hydrolase (FAAH) and N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). oup.comnih.gov While the specific impact of this compound on these and other lipid-metabolizing enzymes has not been fully elucidated, its role as a fatty acid amide suggests it is likely a substrate for or modulator of these enzymatic pathways.

A significant finding is the inhibitory effect of the acid form, (11Z,14Z)-eicosadienoic acid, on calcineurin. scbt.com Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a critical role in various signal transduction pathways, including the activation of T-cells. The inhibition of calcineurin by (11Z,14Z)-eicosadienoic acid suggests a potential immunomodulatory role for this lipid and its derivatives. scbt.com This finding opens up the possibility that this compound could also influence calcineurin-dependent signaling, although further research is needed to confirm this.

| Compound/Precursor | Enzyme | Effect | Potential Implication |

|---|---|---|---|

| (11Z,14Z)-Eicosadienoic Acid | Calcineurin | Inhibition | Immunomodulation |

Impact on Lipid-Metabolizing Enzymes

Effects on Cellular Processes in In Vitro Models

The influence of this compound and its corresponding fatty acid on cellular behavior has been explored through various in vitro studies, shedding light on its interaction with cell membranes, inflammatory pathways, and immune cells.

Role in Cell Membrane Structure and Function

The lipid composition of cellular membranes is a critical determinant of their physical properties and the function of membrane-associated proteins. Polyunsaturated fatty acids (PUFAs), such as (11Z,14Z)-eicosadienoic acid, can be incorporated into the phospholipids of cell membranes, thereby altering their structure and fluidity.

The integration of PUFAs into membrane phospholipids can affect various cellular processes, including signaling pathways and the activity of membrane-bound enzymes. nih.gov While direct biophysical measurements on membranes enriched specifically with this compound are not extensively documented, the known effects of its parent fatty acid suggest a significant role in modulating the structural and functional properties of cell membranes.

Influence on Inflammatory Signaling Cascades

(11Z,14Z)-eicosadienoic acid has been shown to modulate key inflammatory signaling pathways in vitro. In a study involving murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, the fatty acid exhibited a differential regulatory effect on the production of inflammatory mediators. nih.gov

Specifically, treatment with (11Z,14Z)-eicosadienoic acid led to a decrease in the production of nitric oxide (NO), a molecule involved in inflammatory processes. nih.gov Conversely, the same study reported an increase in the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), both of which are central players in the inflammatory response. nih.gov These effects were attributed, at least in part, to the modified expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and prostaglandins, respectively. nih.gov

Another important aspect of its anti-inflammatory potential is its ability to act as an antagonist of the leukotriene B4 (LTB4) receptor. caymanchem.com In an in vitro assay using pig neutrophil membranes, (11Z,14Z)-eicosadienoic acid was found to inhibit the binding of LTB4, a potent chemoattractant and activator of immune cells, with a reported inhibitory constant (Ki) of 3 µM. caymanchem.com By blocking the LTB4 receptor, this fatty acid can interfere with a critical signaling pathway that drives inflammatory responses.

These findings highlight the complex role of (11Z,14Z)-eicosadienoic acid in inflammatory signaling, suggesting it can both attenuate and enhance specific inflammatory pathways.

Regulation of Immune Cell Function and Differentiation

The ability of (11Z,14Z)-eicosadienoic acid to modulate inflammatory mediators directly implies a regulatory role in immune cell function. Macrophages, key cells of the innate immune system, are significantly influenced by this fatty acid. The in vitro study on RAW264.7 macrophages demonstrated that (11Z,14Z)-eicosadienoic acid can alter the responsiveness of these cells to inflammatory stimuli. nih.gov

The study showed that this fatty acid is a weaker pro-inflammatory agent compared to linoleic acid but not as anti-inflammatory as sciadonic acid. nih.gov This suggests a nuanced role in orchestrating the macrophage response during an inflammatory event. The fatty acid composition of immune cells is known to be a crucial factor in determining their function. nih.gov

While direct evidence on the effect of this compound or its acid form on the differentiation of immune cells is not yet well-documented, the modulation of key signaling molecules like TNF-α and prostaglandins suggests a potential influence on these processes. These molecules are known to play roles in the differentiation of various immune cell lineages. Further research is needed to fully elucidate the specific effects of this compound on the differentiation pathways of immune cells such as T-cells, B-cells, and dendritic cells.

Data from In Vitro Macrophage Study

The following table summarizes the effects of (11Z,14Z)-eicosadienoic acid on the production of inflammatory mediators by LPS-stimulated RAW264.7 macrophages.

| Inflammatory Mediator | Effect of (11Z,14Z)-Eicosadienoic Acid | Associated Enzyme Expression |

| Nitric Oxide (NO) | Decreased | Modified expression of iNOS |

| Prostaglandin E2 (PGE2) | Increased | Modified expression of COX-2 |

| Tumor Necrosis Factor-α (TNF-α) | Increased | Not specified |

Structure-activity Relationship Sar Studies of 11z,14z -eicosadienamide and Its Analogues

Impact of Double Bond Position and Configuration on Biological Activity

The position and stereochemistry (cis/trans or Z/E) of double bonds within the fatty acyl chain are critical determinants of the biological activity of unsaturated fatty acid amides. For instance, in the context of N-acyl-vanillyl-amides (N-AVAMs), a class of compounds structurally related to functionalized eicosadienamides, the presence of cis double bonds is a key factor for potent inhibition of anandamide accumulation in cells. The corresponding trans isomers, such as Δ⁹-trans-olvanil, are reported to be inactive. nih.gov

Increasing the number of cis-double bonds in the n-6 fatty acyl chain of N-AVAMs has been shown to enhance binding affinity to the CB1 cannabinoid receptor. nih.gov This suggests that the spatial arrangement of the acyl chain, dictated by the double bonds, plays a significant role in the interaction with receptor binding pockets. While direct SAR studies on the double bond isomers of (11Z,14Z)-eicosadienamide are not extensively documented in publicly available literature, the principles derived from related N-acylethanolamines and N-AVAMs underscore the importance of the (11Z,14Z) configuration for its biological profile.

Table 1: Effect of Double Bond Configuration on Biological Activity of N-AVAMs

| Compound | Double Bond Configuration | Activity |

| Olvanil | cis | Active |

| Δ⁹-trans-olvanil | trans | Inactive |

This table illustrates the general principle of the importance of double bond configuration in a related class of compounds, as specific data for this compound isomers is limited.

Significance of Amide Moiety Modifications

The amide headgroup is a key functional feature of this compound and its analogues, and modifications to this moiety can profoundly impact biological activity. In the broader class of N-acylethanolamines, the amide linkage is crucial for their interaction with enzymes and receptors. For example, in the development of inhibitors for N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of bioactive fatty acid ethanolamides, the amide group is a primary target for modification. nih.govnih.gov

Studies on pyrrolidine amide derivatives as NAAA inhibitors have shown that replacing the amide group with other functionalities like urea, amino carbamate, retroamide, ester, or amine results in a complete loss of inhibitory activity. semanticscholar.org This highlights the specific requirement of the amide bond for interaction with the enzyme's active site. Furthermore, the nature of the substituent on the amide nitrogen is critical. For instance, amides of polyunsaturated fatty acids with dopamine have been shown to exhibit cannabinoid-like activity, demonstrating that the amide substituent can confer novel pharmacological properties. nih.gov While this compound itself is a primary amide, its N-substituted derivatives, such as N-acylethanolamines nih.gov, represent a significant class of bioactive lipids where the ethanolamine moiety is crucial for their signaling functions. universiteitleiden.nl

Table 2: Impact of Amide Moiety Modifications on NAAA Inhibition for Pyrrolidine Derivatives

| Linker Modification | NAAA Inhibition |

| Amide | Active |

| Urea | Inactive |

| Amino Carbamate | Inactive |

| Retroamide | Inactive |

| Ester | Inactive |

| Amine | Inactive |

This table is based on SAR studies of pyrrolidine amide derivatives and illustrates the importance of the amide moiety for biological activity. semanticscholar.org

Analysis of Chain Length and Saturation Effects

In studies of N-AVAMs, a decrease in the chain length of saturated analogues did not significantly alter their activity in CB1 binding assays. nih.gov However, for potent inhibition of anandamide accumulation, unsaturated long-chain N-AVAMs were required, while their saturated counterparts were inactive. nih.gov This indicates that for certain biological activities, a combination of chain length and unsaturation is necessary.

Research on NAAA inhibitors has also demonstrated the importance of acyl chain length. For a series of 1-pentadecanyl-carbonyl pyrrolidine derivatives, an increase in inhibition of NAAA activity was observed with longer carbon chains (n ≥ 4), with the most potent effect seen with a chain length of n=6. plos.org Generally, fatty acids containing 16–20 carbons are reported to have the highest binding affinity for peroxisome proliferator-activated receptor (PPAR) isoforms, with polyunsaturated fatty acids being more effective ligands than monounsaturated or saturated ones. jomes.org These findings suggest that the 20-carbon chain of this compound is within the optimal range for interaction with various biological targets.

Table 3: Effect of Chain Length on NAAA Inhibition for Phenylalkyl-carbonyl Pyrrolidine Derivatives

| Carbon Chain Length (n) | NAAA Inhibition (IC₅₀) |

| n < 4 | Lower Potency |

| n = 6 | 12.92 ± 3.47 µM |

This data is derived from SAR studies on 1-pentadecanyl-carbonyl pyrrolidine derivatives. plos.org

SAR of Functionalized Derivatives (e.g., N-((4-hydroxy-3-methoxyphenyl)methyl)eicosadienamide)

Functionalization of the amide nitrogen with moieties such as a vanillyl group ( (4-hydroxy-3-methoxyphenyl)methyl ) creates a class of compounds with unique pharmacological profiles, often exhibiting activity at vanilloid receptors in addition to other targets. nih.govolemiss.edu The N-((4-hydroxy-3-methoxyphenyl)methyl) derivative of (11Z,14Z)-eicosadienoic acid would be a structural analogue of well-known N-AVAMs like olvanil and arvanil.

SAR studies on N-AVAMs have revealed that the nature of the fatty acyl chain is critical for their activity. Potent inhibition of anandamide transport and binding to CB1 receptors is achieved with polyunsaturated acyl chains, such as those derived from C20:4 (arachidonic acid), C18:3, and C18:2 fatty acids. nih.gov The C20:4 analogue, arvanil, is a potent inhibitor of anandamide accumulation and a potent CB1 receptor agonist. nih.gov In contrast, saturated N-AVAMs are inactive as inhibitors of anandamide transport. nih.gov

These findings suggest that an N-((4-hydroxy-3-methoxyphenyl)methyl) derivative of (11Z,14Z)-eicosadienoic acid would likely exhibit interesting biological activities, potentially acting as a "hybrid" ligand for multiple receptor systems. The combination of the vanillyl headgroup with the specific 20-carbon diunsaturated acyl chain of this compound could result in a unique pharmacological profile, though specific studies on this particular compound are not widely available.

Table 4: SAR Summary of N-AVAMs

| Acyl Chain | Inhibition of Anandamide Transport | CB1 Receptor Binding |

| Saturated | Inactive | Low Activity |

| C18:2 n-6 | Potent | Active |

| C18:3 n-3/n-6 | Potent | Active |

| C20:4 n-6 (Arvanil) | Potent (IC₅₀ = 3.6 µM) | Potent (Ki = 0.25-0.52 µM) |

This table summarizes the SAR of N-AVAMs with different acyl chains, providing a basis for predicting the potential activity of an N-((4-hydroxy-3-methoxyphenyl)methyl) derivative of this compound. nih.gov

Synthetic Analogues and Derivatives of 11z,14z -eicosadienamide

Design and Chemical Synthesis Strategies for (11Z,14Z)-Eicosadienamide Analogues

The design and synthesis of analogues of this compound are centered on creating molecules that can help elucidate its metabolic pathways, receptor interactions, and physiological functions. These strategies often involve modifications at the amide head group or the alkene structures within the fatty acid chain.

The synthesis of ethanolamide and methyl ester derivatives of (11Z,14Z)-eicosadienoic acid represents a fundamental approach to creating analogues of the parent amide.

Ethanolamide Derivatives: The most direct analogue is N-(11Z,14Z)-eicosadienoylethanolamine, which is structurally very similar to the parent amide. The primary method for its synthesis is the direct condensation of (11Z,14Z)-eicosadienoic acid with ethanolamine. Current time information in Bangalore, IN.ifpenergiesnouvelles.fr This amidation reaction can be catalyzed by either acid or base to facilitate the formation of the amide bond. Current time information in Bangalore, IN. Following the reaction, purification techniques such as chromatography are typically employed to isolate the pure N-(11Z,14Z)-eicosadienoylethanolamine. Current time information in Bangalore, IN. A general approach for preparing fatty acid amides involves the reaction of a fatty acid with an amine, which can be performed under normal pressure and without an organic solvent, sometimes with the aid of a catalyst. nih.gov For instance, the reaction can be expedited by using an excess of the amine and slightly elevated temperatures (above 60°C). nih.gov Another method involves the aminolysis of a fatty acid's methyl ester with an amine, which can be catalyzed by reagents like sodium methoxide. nih.gov

Methyl Ester Derivatives: The methyl ester of (11Z,14Z)-eicosadienoic acid, methyl (11Z,14Z)-icosa-11,14-dienoate, is another important derivative, often used as a more lipid-soluble form of the fatty acid. oatext.com It is formally derived from the condensation of the carboxylic acid group of (11Z,14Z)-eicosadienoic acid with methanol. capes.gov.brnih.gov The synthesis of fatty acid methyl esters is a common procedure in lipid chemistry, often achieved by esterification of the free fatty acid with methanol in the presence of an acid catalyst.

Table 1: Key Derivatives of (11Z,14Z)-Eicosadienoic Acid

| Derivative Name | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | Synthesis Precursors |

|---|---|---|---|---|

| N-(11Z,14Z)-Eicosadienoylethanolamine | (11Z,14Z)-N-(2-hydroxyethyl)icosa-11,14-dienamide | C22H41NO2 | 351.6 | (11Z,14Z)-Eicosadienoic acid, Ethanolamine |

| Methyl (11Z,14Z)-icosa-11,14-dienoate | methyl (11Z,14Z)-icosa-11,14-dienoate | C21H38O2 | 322.5 | (11Z,14Z)-Eicosadienoic acid, Methanol |

To explore the structure-activity relationships of this compound, researchers have developed strategies to modify both the amide head group and the alkene bonds within the acyl chain.

Modified Amide Structures: A key strategy in medicinal chemistry is the use of bioisosteres to replace the amide bond, which can alter the molecule's properties such as potency, selectivity, and pharmacokinetic profile. nih.gov Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties. For the amide group, various five-membered heterocyclic rings like triazoles, oxadiazoles, and imidazoles are considered excellent nonclassical bioisosteres. nih.govresearchgate.net For example, a 1,2,3-triazole can act as a surrogate for the amide group. nih.gov

A specific example of a modified amide is the N-methoxy-N-methylamide of (11Z,14Z)-eicosadienoic acid, also known as a Weinreb amide. The synthesis of this derivative has been reported and involves the coupling of (11Z,14Z)-eicosadienoic acid with N,O-dimethylhydroxylamine hydrochloride using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) in a solvent like dichloromethane (DCM). dartmouth.eduwiley.com This reaction is typically stirred overnight at ambient temperature, followed by a workup procedure to isolate the desired N-methoxy-N-methylamide. dartmouth.eduwiley.com

Modified Alkene Structures: The two cis double bonds at positions 11 and 14 are critical features of this compound. Modifying these alkene structures can provide insights into their role in receptor binding and metabolism. Olefin metathesis is a powerful tool for transforming unsaturated fatty acids and their derivatives. ifpenergiesnouvelles.frwiley.comresearchgate.net This catalytic reaction can be used for self-metathesis to create long-chain dicarboxylic esters or for cross-metathesis with other alkenes to introduce new functional groups. wiley.comresearchgate.net For instance, cross-metathesis of unsaturated fatty acid esters with functionalized alkenes like methyl acrylate can yield bifunctional unsaturated compounds. wiley.com Another approach is the isomerization of the double bonds, which can be achieved using transition metal catalysts. nih.gov This can relocate the double bonds to be in conjugation with the carbonyl group, creating more thermodynamically stable isomers. nih.gov Additionally, selective hydrogenation can be used to reduce one or more of the double bonds. csic.es

Synthesis of Ethanolamide and Methyl Ester Derivatives

Rational Design of Probes for Receptor and Enzyme Studies

To identify and characterize the proteins that interact with this compound, researchers design and synthesize specialized chemical probes. These probes are typically analogues of the parent molecule that incorporate a reporter group (like a fluorescent tag or a biotin affinity tag) and sometimes a reactive group for covalent labeling. frontiersin.org

Affinity-Based Probes: Affinity-based probes are designed to bind non-covalently to their target proteins. mdpi.com The design often starts with a known bioactive molecule, in this case, this compound, and incorporates a reporter tag. The key is to position the tag in a way that it does not significantly disrupt the binding to the target protein. frontiersin.org

Photoreactive Probes: For a more robust identification of interacting proteins, photoreactive probes are often employed. nih.gov These probes contain a photoactivatable group (like a diazirine or an azido group) that, upon irradiation with UV light, generates a highly reactive species that can form a covalent bond with nearby amino acid residues in the binding pocket of the target protein. oatext.comnih.gov The design of such a probe for this compound would involve synthesizing an analogue with a photoreactive moiety and a bio-orthogonal handle (like an alkyne or an azide) for subsequent attachment of a reporter tag via click chemistry. nih.gov A general strategy for creating photoreactive fatty acid probes involves the synthesis of a building block containing the photoreactive group and another building block with the polyunsaturated fatty acid scaffold, which are then combined, for example, through a Wittig reaction. nih.govacs.org

Development of Radiolabeled this compound for Tracing Studies

Radiolabeled analogues of this compound are invaluable tools for tracing its metabolic fate, quantifying its levels in biological samples, and for in vivo imaging studies. The choice of radioisotope depends on the application.

Carbon-14 (¹⁴C) and Tritium (³H) Labeling: For metabolic studies and quantification, isotopes like ¹⁴C and ³H are commonly used due to their long half-lives. A common strategy for ¹⁴C-labeling of polyunsaturated fatty acids is to introduce the label at the carboxyl carbon (C-1). uni-koeln.denih.gov This can be achieved through a multi-step synthesis where a key step is the reaction of a suitable precursor with ¹⁴C-labeled cyanide, which is then hydrolyzed to the carboxylic acid. uni-koeln.de For example, the synthesis of 1-¹⁴C-labeled anandamide has been used to study its metabolism by cyclooxygenase-2. nih.gov Tritium (³H) labeling is another option. Eicosanoids can be labeled with multiple tritium atoms, which can be introduced, for example, through the reduction of an oxo group with sodium borotritide ([³H]NaBH₄). nih.gov It is important to note that multi-tritium-labeled eicosanoids may exhibit different retention times in HPLC compared to their unlabeled counterparts, a phenomenon known as the tritium isotope effect. nih.gov

Radioiodine Labeling: For in vivo imaging techniques like SPECT (Single Photon Emission Computed Tomography), radioisotopes of iodine, such as ¹²³I, are often used. The synthesis of radioiodinated fatty acid analogues has been explored for imaging fatty acid metabolism. researchgate.netosti.gov A general approach involves the synthesis of an iodinated precursor which is then subjected to a radioiodination reaction. researchgate.net For example, anandamide analogues have been labeled with ¹²³I for potential imaging of fatty acid amide hydrolase (FAAH). researchgate.net The development of a radioiodinated analogue of this compound would likely follow a similar strategy, involving the synthesis of a stable iodinated precursor that can be efficiently radiolabeled.

Table 2: Isotopes for Radiolabeling this compound Analogues

| Isotope | Application | Common Labeling Position |

|---|---|---|

| Carbon-14 (¹⁴C) | Metabolic tracing, Quantification | Carboxyl carbon (C-1) |

| Tritium (³H) | Metabolic tracing, Quantification, Receptor binding assays | Various positions, often introduced by reduction |

| Iodine-123 (¹²³I) | In vivo imaging (SPECT) | Typically on an appended aryl group or vinyl position |

Analytical and Spectroscopic Characterization Methods for 11z,14z -eicosadienamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating (11Z,14Z)-eicosadienamide from other lipids and matrix components before its detection and quantification. nih.govrsc.org Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed, almost always coupled with mass spectrometry (MS) for definitive identification. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful tool for the analysis of volatile compounds. nih.gov However, due to the low volatility of NAEs like this compound, derivatization is a mandatory step to convert them into thermally stable and volatile derivatives. acs.org This process typically targets the active hydrogen on the hydroxyl group.

Common derivatization methods include silylation, where reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to form more volatile silyl derivatives. researchgate.net Another approach is the formation of pentafluorobenzyl (PFB) esters. lipidmaps.org While highly quantitative, GC-MS methods can be labor-intensive due to the required derivatization steps. nih.govacs.org

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. nih.gov The choice of column, often a non-polar or medium-polarity column (e.g., DB-5ms or similar), depends on the specific derivatives being analyzed. The temperature program of the GC oven is optimized to achieve separation from other analytes. upenn.edu The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) information and fragmentation patterns, allowing for structural confirmation and quantification. acs.org

Table 1: Illustrative GC-MS Parameters for N-Acylethanolamine Analysis (as silyl derivatives)

| Parameter | Value/Description |

|---|---|

| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 150 °C, ramp to 300 °C at 10 °C/min, hold for 5 min |

| MS Interface Temp | 280 - 300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (e.g., m/z 50-650) or Selected Ion Monitoring (SIM) for targeted quantification |

Note: These are representative parameters and require optimization for specific applications.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies

HPLC coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the analysis of NAEs, including this compound. nih.govnih.gov This preference is due to its high sensitivity and selectivity, and because it can often analyze these compounds directly without derivatization, which simplifies sample preparation. nih.govnih.govnih.gov

Reversed-phase (RP) chromatography is the most common separation mode, utilizing a C18 column to separate lipids based on their hydrophobicity. researchgate.net The mobile phases typically consist of an aqueous component (e.g., water with a small percentage of formic or acetic acid to aid ionization) and an organic component (e.g., acetonitrile or methanol). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate the wide range of lipids present in biological extracts. nih.govnih.gov

Following separation by HPLC, the analyte enters the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source operating in positive ion mode ([M+H]+). nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is crucial for quantification, using Multiple Reaction Monitoring (MRM). lipidmaps.org In MRM, a specific precursor ion (the molecular ion of this compound, m/z 352.3) is selected and fragmented, and a specific product ion is monitored for highly selective and sensitive quantification. lipidmaps.orgnih.gov

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient | Start at ~60-70% B, increase to 100% B over 5-10 min, hold, and re-equilibrate |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor Ion (Q1): m/z 352.3; Product Ion (Q3): requires experimental determination (e.g., fragment from ethanolamine headgroup) |

| Internal Standard | Deuterated analog (e.g., this compound-d4) for accurate quantification |

Note: Parameters are illustrative and must be optimized. The specific product ion for MRM needs to be determined from the fragmentation spectrum of a pure standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. nih.govnih.gov While MS provides information about mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov Techniques such as 1H NMR, 13C NMR, and two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) are employed to assign every proton and carbon in the structure. nih.gov

For this compound, 1H NMR would reveal signals for different types of protons: the terminal methyl group, the series of methylene (CH2) groups in the acyl chain, the allylic protons adjacent to the double bonds, the bis-allylic protons situated between the two double bonds, the olefinic protons of the C=C double bonds, and the protons of the N-(2-hydroxyethyl) group. libretexts.orgmagritek.com The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals provide key structural information. libretexts.org For instance, the characteristic chemical shift and coupling patterns of the olefinic and bis-allylic protons confirm the position and Z-configuration of the double bonds. magritek.com

13C NMR provides complementary information by showing distinct signals for each unique carbon atom in the molecule. magritek.com Advanced 2D NMR experiments are then used to piece the structure together. For example, a Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon, while a Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, allowing for unambiguous assembly of the molecular structure. nih.govmagritek.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

| Functional Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| Olefinic Protons (=C-H) | ¹H | ~5.3 - 5.4 | Multiplet (m) |

| Bis-allylic Protons (=C-CH₂-C=) | ¹H | ~2.7 - 2.8 | Triplet (t) |

| Allylic Protons (-CH₂-C=) | ¹H | ~2.0 - 2.1 | Multiplet (m) |

| Methylene next to C=O (-CH₂-C=O) | ¹H | ~2.1 - 2.2 | Triplet (t) |

| Methylene next to NH (-NH-CH₂-) | ¹H | ~3.4 - 3.5 | Quartet (q) or Multiplet (m) |

| Methylene next to OH (-CH₂-OH) | ¹H | ~3.7 - 3.8 | Triplet (t) |

| Olefinic Carbons (C=C) | ¹³C | ~127 - 132 | N/A |

| Carbonyl Carbon (C=O) | ¹³C | ~174 - 175 | N/A |

| Methylene Carbon next to NH (-NH-CH₂-) | ¹³C | ~42 - 43 | N/A |

| Methylene Carbon next to OH (-CH₂-OH) | ¹³C | ~61 - 62 | N/A |

Note: Values are predictions based on data for similar N-acylethanolamines and fatty acids and are dependent on the solvent used. nih.govmagritek.compitt.edu Definitive assignment requires experimental data from the pure compound.

Advanced Mass Spectrometry Techniques for Metabolomics Profiling

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) in a biological sample, and advanced mass spectrometry is the cornerstone of this field. mdpi.com For profiling this compound and related lipids, untargeted or targeted lipidomics approaches are used. nih.gov These rely on high-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, which provide highly accurate mass measurements, facilitating the confident identification of compounds based on their elemental formula. researchgate.net

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and differentiating isomers. nih.gov In a typical lipidomics workflow, a full scan MS analysis is performed to detect all ions within a mass range. biorxiv.org Subsequently, data-dependent acquisition triggers MS/MS scans on the most abundant ions, generating fragmentation spectra that serve as structural fingerprints. nih.gov The fragmentation pattern of this compound would show characteristic losses, such as the neutral loss of the ethanolamine headgroup, and fragments related to the acyl chain, which can help confirm its identity. mdpi.com

Ion mobility spectrometry-mass spectrometry (IMS-MS) is an even more advanced technique that adds another dimension of separation. acs.org IMS separates ions based on their size, shape, and charge (collisional cross-section, CCS) before they enter the mass spectrometer. This can help to separate isomeric lipids that are indistinguishable by mass alone, providing greater confidence in identification during complex metabolomics profiling. acs.org

Sample Preparation and Derivatization Strategies for Lipidomics Studies

The quality of lipidomics data is highly dependent on the sample preparation strategy. nih.gov The primary goals are to efficiently extract lipids from the biological matrix (e.g., plasma, tissue), remove interfering substances like proteins and salts, and enrich the analytes of interest. nih.govbiorxiv.org

Liquid-liquid extraction (LLE) is a common first step, using solvent systems like chloroform/methanol (Folch or Bligh-Dyer methods) or, more recently, methyl-tert-butyl ether (MTBE) to separate lipids into an organic phase. biorxiv.org Following LLE, solid-phase extraction (SPE) is often employed for further cleanup and class-specific fractionation. nih.govlipidmaps.org For NAEs, silica-based or reversed-phase SPE cartridges can be used to isolate them from more abundant, neutral lipids and highly polar compounds. nih.govlipidmaps.org It is critical to validate the choice of solvents and SPE materials, as contaminants or unwanted side reactions can interfere with the analysis of these low-abundance analytes. nih.govnih.gov

As mentioned for GC-MS, derivatization is a key strategy, particularly for improving detection sensitivity and chromatographic performance. nih.gov For LC-MS, while not always necessary, derivatization can be used to enhance ionization efficiency. Reagents that introduce a permanent positive charge onto the molecule, such as N-(4-aminomethylphenyl)pyridinium (AMPP), can significantly improve detection sensitivity in positive ESI mode, sometimes by several orders of magnitude. nih.gov This is particularly useful for targeted, high-sensitivity quantification of low-level lipids like this compound in complex biological samples. nih.gov

Preclinical Investigations and Translational Research Perspectives for this compound

Q & A

Q. Q. How to optimize in vitro assays for studying this compound’s membrane interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.